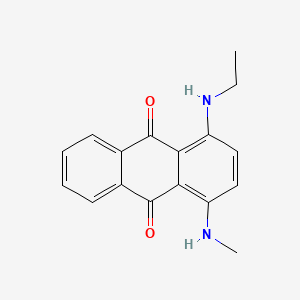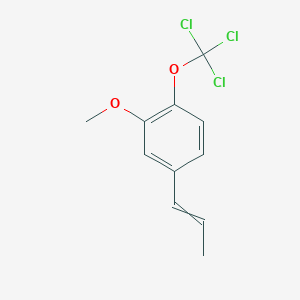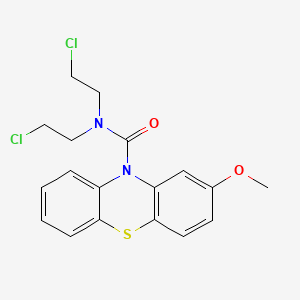![molecular formula C19H20N2O B14500359 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile CAS No. 64240-69-3](/img/structure/B14500359.png)
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a 2-methylbutoxy group and a methylideneamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate aldehyde: The starting material, 4-(2-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate aldehyde is then subjected to a condensation reaction with 4-aminobenzonitrile in the presence of an acid catalyst, such as acetic acid, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 4-[(E)-{[4-(2-Methoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Ethoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Propoxyphenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties
特性
CAS番号 |
64240-69-3 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC名 |
4-[[4-(2-methylbutoxy)phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-3-15(2)14-22-19-10-6-17(7-11-19)13-21-18-8-4-16(12-20)5-9-18/h4-11,13,15H,3,14H2,1-2H3 |
InChIキー |
UUZOCYXWUSKSTC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


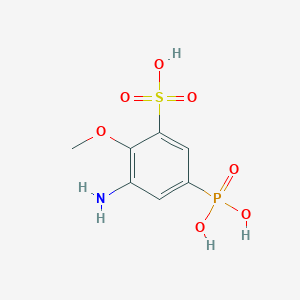
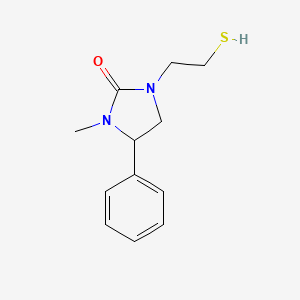


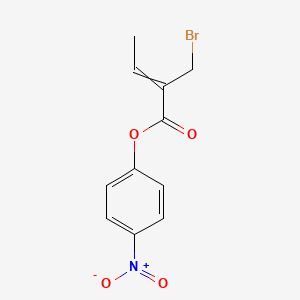
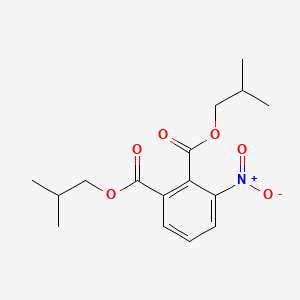
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
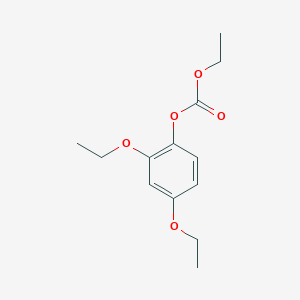
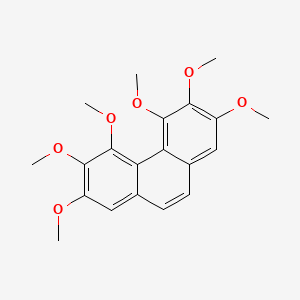
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

